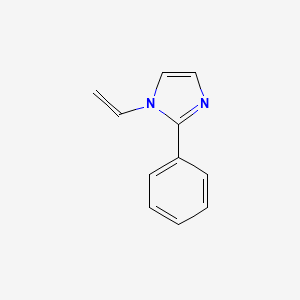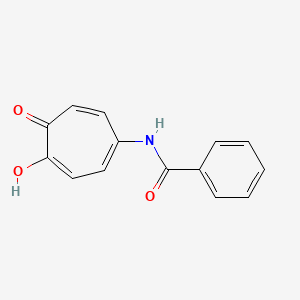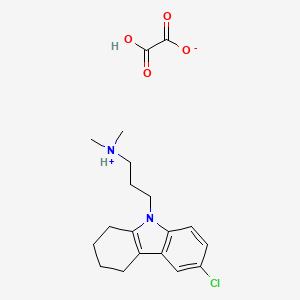
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is a chemical compound with a complex structure that includes a carbazole core, a tetrahydro ring, a chloro substituent, and a dimethylaminopropyl side chain. This compound is often used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate typically involves multiple steps. The initial step often includes the formation of the carbazole core, followed by the introduction of the tetrahydro ring and the chloro substituent. The final step involves the addition of the dimethylaminopropyl side chain and the formation of the oxalate salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl side chain is believed to play a crucial role in its biological activity, potentially interacting with cellular receptors or enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound with a simpler structure.
1,2,3,4-Tetrahydrocarbazole: Lacks the chloro and dimethylaminopropyl substituents.
6-Chlorocarbazole: Contains the chloro substituent but lacks the tetrahydro and dimethylaminopropyl groups.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
41734-62-7 |
|---|---|
Formule moléculaire |
C19H25ClN2O4 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
3-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23ClN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
XSXRETGHZYFDKF-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


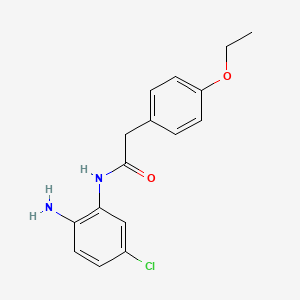
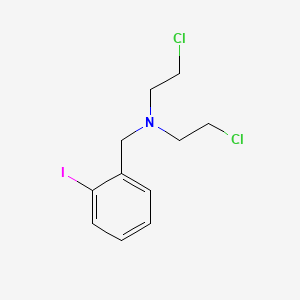
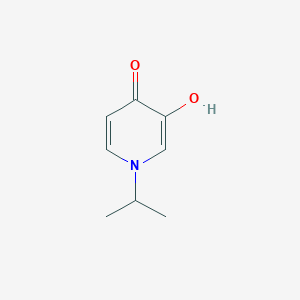
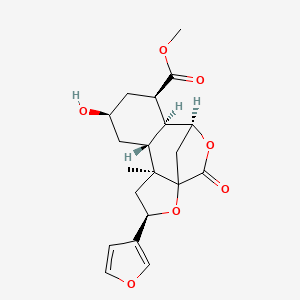

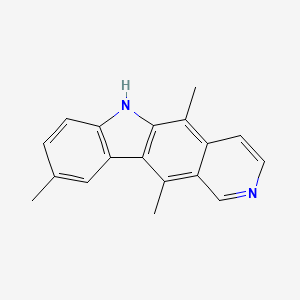

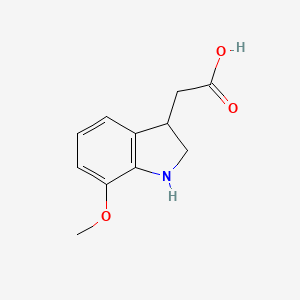
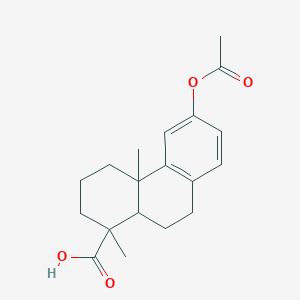
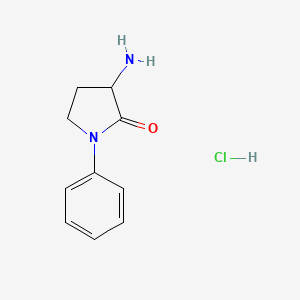
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)

